2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide
Description
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of 3-Hydroxyphenazepam, a metabolite of Phenazepam, which is a benzodiazepine drug used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia.
Properties
IUPAC Name |
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2.BrH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFPHDINWKXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(2-chlorobenzoyl)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-bromo-2-(2-chlorobenzoyl)aniline in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process may also involve additional purification steps such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential effects on biological systems and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects and its role in the synthesis of drugs used to treat neurological disorders.
Industry: Utilized in the production of various chemical products and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in neurological processes.
Pathways: It modulates the activity of neurotransmitters and other signaling molecules, leading to its therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide;hydrobromide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of 3-Hydroxyphenazepam. This makes it particularly valuable in the pharmaceutical industry for the production of benzodiazepine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
